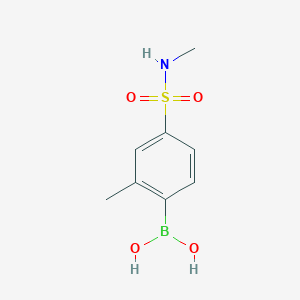

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-methyl-4-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-6-5-7(15(13,14)10-2)3-4-8(6)9(11)12/h3-5,10-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHCFZOHSIYOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681589 | |

| Record name | [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152274-62-8 | |

| Record name | [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid physical properties

An In-depth Technical Guide: Physicochemical Properties of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Abstract

This compound is a bespoke chemical building block with increasing relevance in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety ortho to a methyl group and para to an N-methylsulfamoyl group, imparts a distinct set of electronic and steric properties. These characteristics are critical for its application in palladium-catalyzed cross-coupling reactions and for the development of novel pharmacologically active agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing established data, providing reasoned estimations based on structure-property relationships, and outlining the rigorous experimental protocols required for its characterization. This document is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals leveraging this reagent in their work.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Beyond their synthetic utility, the boronic acid functional group is a recognized bioisostere of carboxylic acids and a key pharmacophore in several approved therapeutic agents, valued for its ability to form reversible covalent bonds with biological targets.[3]

The specific compound, this compound, is a highly functionalized reagent. The interplay between its three key substituents dictates its overall properties:

-

The Boronic Acid Group: The primary site of reactivity for cross-coupling and potential biological interactions.

-

The N-Methylsulfamoyl Group: A strong electron-withdrawing group that significantly lowers the pKa of the boronic acid, enhancing its reactivity under certain conditions and providing a key hydrogen bond donor/acceptor site.[3][4]

-

The Ortho-Methyl Group: Provides steric hindrance that can influence the kinetics of coupling reactions and modulates the electronic environment of the boronic acid.

A precise understanding of the physical properties stemming from this unique architecture is essential for optimizing reaction conditions, ensuring analytical rigor, and predicting the behavior of molecules derived from it.

Core Physicochemical Properties

The effective use of any chemical reagent begins with a thorough characterization of its fundamental physical and chemical properties.

Chemical Identity and Structure

-

IUPAC Name: [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid[5]

-

CAS Number: 1152274-62-8[6]

-

Molecular Weight: 229.06 g/mol [6]

Caption: Structure of this compound.

Quantitative Physicochemical Data

The following table summarizes key physical properties. Where specific experimental data is not publicly available, scientifically reasoned estimates are provided with justification.

| Property | Value / Range | Experimental Rationale and Significance |

| Appearance | White to off-white crystalline powder | This is typical for purified, solid organic compounds lacking extended chromophoric systems. Color variation can indicate the presence of minor impurities. |

| Melting Point | Not explicitly reported. Estimated: 130-160 °C | The melting point of a solid is indicative of its purity and lattice energy. Related isomers like 4-(methylsulfamoyl)phenylboronic acid melt at 136-140 °C[7]. The presence of strong hydrogen bonding from the boronic acid and sulfonamide groups suggests a relatively high melting point. A sharp range indicates high purity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water. | The polar boronic acid and sulfonamide groups facilitate dissolution in polar solvents, which is critical for setting up reactions and performing analyses like NMR. Phenylboronic acid itself has limited water solubility, a trait generally shared by its derivatives unless highly polar groups are present. |

| pKa | Not explicitly reported. Estimated: 7.5-8.5 | The pKa of the boronic acid's B-OH proton is crucial for its reactivity. Phenylboronic acid has a pKa of ~8.8.[8] The strongly electron-withdrawing N-methylsulfamoyl group is expected to significantly lower this value, making the compound more acidic. Studies on similar sulfonamide-phenylboronic acids show pKa values as low as 7.4.[4] The ortho-methyl group is weakly electron-donating, which may slightly counteract this effect. This acidity facilitates the formation of the reactive boronate species required for Suzuki coupling. |

Protocols for Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following are standard, self-validating protocols.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for structural elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the chemical environment of each nucleus. This allows for unambiguous verification of the structure and assessment of purity by identifying signals from impurities.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Calibration: Use a spectrometer of at least 400 MHz. Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Analyze chemical shifts, integration values (which should correspond to the number of protons), and coupling patterns to confirm the aromatic substitution pattern and the presence of the two distinct methyl groups.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Confirm the presence of the expected number of carbon signals, including the characteristic aromatic signals and the aliphatic methyl carbons.

-

Caption: Standard workflow for NMR-based compound characterization.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an aryl halide/triflate. The base activates the boronic acid by converting it to a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle, transferring its organic fragment to the palladium center, which ultimately leads to the formation of the new C-C bond.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Stability, Storage, and Handling

Trustworthiness: Proper storage is critical to maintaining the integrity and reactivity of boronic acids.

-

Stability: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon prolonged storage or exposure to heat. While often still reactive, the presence of boroxine can complicate stoichiometry.

-

Recommended Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator or dry box is ideal.

-

Handling: Use standard personal protective equipment (safety glasses, gloves, lab coat). Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine powder.

Conclusion

This compound is a sophisticated synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. The electron-withdrawing sulfonamide group enhances its acidity and modifies its reactivity, while the ortho-methyl group provides steric influence. A thorough understanding and verification of its properties, using the protocols outlined in this guide, are prerequisites for its successful and reproducible application in research and development. This guide provides the foundational knowledge for chemists to confidently and effectively integrate this valuable reagent into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 6. calpaclab.com [calpaclab.com]

- 7. chemigran.com [chemigran.com]

- 8. researchgate.net [researchgate.net]

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid chemical structure

An In-Depth Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid: A Key Building Block in Modern Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile chemical building blocks is paramount.[1] Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures.[2][3] This guide focuses on a specific, highly functionalized reagent: This compound .

This molecule is distinguished by three key structural features: the reactive boronic acid group, a strategically placed methyl group that imparts steric influence, and an N-methylsulfamoyl moiety that can modulate physicochemical properties and engage in crucial intermolecular interactions. These characteristics make it a valuable intermediate for synthesizing complex biaryl systems, which are common motifs in pharmacologically active compounds.[1][4] This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists, providing in-depth information on its chemical properties, synthesis, applications, and handling.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of this compound stem directly from its molecular structure. The boronic acid group [-B(OH)₂] is the primary site of reactivity, particularly in cross-coupling reactions. The ortho-methyl group influences the orientation of the boronic acid and can affect reaction kinetics, while the para-N-methylsulfamoyl group [-SO₂NH(CH₃)] enhances solubility and provides hydrogen bonding capabilities, a desirable feature in medicinal chemistry.[5][6]

Key Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Chemical Name | [2-methyl-4-(methylsulfamoyl)phenyl]boronic acid | [7] |

| CAS Number | 1152274-62-8 | [8][9] |

| Molecular Formula | C₈H₁₂BNO₄S | [7][8][9] |

| Molecular Weight | 229.06 g/mol | [8][9] |

| Appearance | Typically a solid (e.g., white powder) | [2] |

| Purity | ≥96% | [9] |

| Storage Conditions | Inert atmosphere, store at 2-8°C or room temperature | [8][9][10] |

| SMILES | B(C1=C(C=C(C=C1)S(=O)(=O)NC)C)(O)O | [7] |

| InChI Key | SIHCFZOHSIYOOL-UHFFFAOYSA-N | [7] |

Predicted Spectroscopic Data

While experimental spectra should always be used for definitive characterization, computational predictions provide valuable reference points.

| Data Type | Predicted Values | Source |

| Monoisotopic Mass | 229.05801 Da | [7] |

| Topological Polar Surface Area (TPSA) | 86.63 Ų | [11] |

| Predicted XlogP | -1.2621 | [11] |

| Hydrogen Bond Donors | 3 | [11] |

| Hydrogen Bond Acceptors | 4 | [11] |

Synthesis and Mechanism

The synthesis of arylboronic acids is a well-established field in organic chemistry.[3] A common and reliable method involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][12][13]

Retrosynthetic Analysis and Plausible Synthesis

A logical synthetic route to this compound starts from a commercially available halogenated precursor, such as 4-bromo-3-methyl-N-methylbenzenesulfonamide.

Caption: General synthetic workflow for the target boronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard procedures for arylboronic acid synthesis.[3][13]

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-3-methyl-N-methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The formation of the aryl lithium species is monitored by TLC or LC-MS of quenched aliquots.

-

Borylation: After stirring for 1-2 hours at -78 °C, triisopropyl borate (1.2 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with an aqueous base (e.g., NaOH). The aqueous extracts are combined, washed with an organic solvent like diethyl ether to remove non-acidic impurities, and then re-acidified with concentrated HCl to precipitate the boronic acid product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield the final product with high purity.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[14][15] This reaction is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][15]

Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[14]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).[14]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[14][16]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Protocol: Suzuki-Miyaura Coupling

This protocol provides a practical template for using this compound.

-

Reagents & Setup: To a reaction vessel, add this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.[15]

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to a temperature typically between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged, especially following the FDA approval of drugs like bortezomib (Velcade).[5][17][18] These compounds are no longer seen just as synthetic intermediates but as key pharmacophores that can form unique covalent or dative bonds with biological targets.[4][18]

This compound is particularly valuable as a "protein degrader building block".[9] The sulfamoyl group can act as a hydrogen bond donor and acceptor, improving interactions with target proteins, while the boronic acid can be used as a reactive handle or a covalent warhead. Its structure allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles in drug candidates.[4][5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While boronic acids are generally considered to have low toxicity, appropriate safety precautions must be observed.[3][5] The following information is based on safety data sheets for structurally similar compounds.[19][20][21][22]

Hazard Identification

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |

Note: This data is representative and the specific SDS for the purchased material should always be consulted.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[21] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[8][10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19]

Conclusion

This compound is a highly valuable and versatile building block for modern organic and medicinal chemistry. Its trifunctional nature—a reactive boronic acid for cross-coupling, a sterically directing methyl group, and a property-modulating sulfamoyl group—provides chemists with a powerful tool for the efficient synthesis of complex molecules. From its central role in the Suzuki-Miyaura reaction to its growing importance in the design of novel therapeutics, this reagent exemplifies the enabling power of well-designed chemical intermediates. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 8. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid | 1152274-62-8 [amp.chemicalbook.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 226396-31-2|(4-(N-Methylsulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 11. chemscene.com [chemscene.com]

- 12. nbinno.com [nbinno.com]

- 13. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. angenechemical.com [angenechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (CAS Number: 1152274-62-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has positioned substituted phenylboronic acids as indispensable building blocks in medicinal chemistry. Their remarkable versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl and heteroaryl structures that form the core of numerous drug candidates.[1][2] This guide focuses on a specific, yet highly relevant, member of this class: (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid) , CAS Number 1152274-62-8. The presence of the N-methylsulfamoyl group, a key pharmacophore in many biologically active molecules, coupled with the ortho-methyl substituent, imparts unique steric and electronic properties that can be strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, and potential applications, with the aim of empowering researchers to leverage this valuable reagent in their drug discovery endeavors.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1152274-62-8 | [3] |

| Molecular Formula | C₈H₁₂BNO₄S | [3][4] |

| Molecular Weight | 229.06 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents; sparingly soluble in water. | General knowledge |

| Storage | Store under an inert atmosphere at room temperature.[3] | [3] |

Structural Analysis:

The molecule's structure, presented below, reveals key features that dictate its reactivity and utility:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of its reactivity in Suzuki-Miyaura coupling and other cross-coupling reactions.[1]

-

N-Methylsulfamoyl Group (-SO₂NHCH₃): This electron-withdrawing group influences the electronic properties of the phenyl ring and can participate in hydrogen bonding interactions, a critical feature for receptor binding in drug candidates.

-

Ortho-Methyl Group (-CH₃): The methyl group ortho to the boronic acid introduces steric hindrance, which can influence the dihedral angle of the resulting biaryl product and potentially enhance selectivity in certain biological targets.

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway: A Strategic Approach

Workflow for the Proposed Synthesis:

Figure 2: Proposed synthetic workflow.

Step-by-Step Methodology (Hypothetical Protocol):

Materials:

-

N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide (Starting Material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Precursor: The starting material, N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide, can be synthesized from 3-bromo-2-methylaniline through reaction with methanesulfonyl chloride in the presence of a base, followed by N-methylation.

-

Lithiation: To a solution of N-(3-bromo-2-methylphenyl)-N-methylmethanesulfonamide in anhydrous THF, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-BuLi or s-BuLi dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of HCl. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired this compound.

Analytical Characterization: Establishing Identity and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is not publicly available, the following techniques would be employed, with predicted spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the N-methyl group, and the exchangeable protons of the boronic acid and the sulfonamide NH (if not exchanged with D₂O). The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbons, and the carbon attached to the boron atom (which would likely be a broad signal due to quadrupolar relaxation of the boron nucleus).

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids and would show a single, broad resonance in the region typical for arylboronic acids.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Predicted m/z values for common adducts can be found on databases like PubChem.[4]

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid, N-H stretching of the sulfonamide, S=O stretching of the sulfonyl group, and various C-H and C=C stretching and bending vibrations of the aromatic ring and alkyl groups.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[1][2][6][7] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a powerful tool for the synthesis of complex molecular scaffolds.

General Suzuki-Miyaura Reaction Workflow:

Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene, or dimethylformamide)

Procedure:

-

To a reaction vessel are added this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

The solvent system is added, and the reaction mixture is heated to the desired temperature (typically between 80-120 °C) with stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired biaryl or heteroaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural motifs of this compound make it a valuable tool for the synthesis of a wide range of biologically active compounds.

-

Kinase Inhibitors: The biaryl and heteroaryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in many kinase inhibitors used in oncology and the treatment of inflammatory diseases.[2] The N-methylsulfamoyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase domain.

-

Enzyme Inhibitors: Boronic acids themselves can act as inhibitors of certain enzymes, particularly serine proteases.[8] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue.

-

Scaffolding for Lead Optimization: This building block can be used to systematically probe the structure-activity relationship (SAR) of a lead compound. The ortho-methyl group can be used to explore the impact of steric bulk on binding affinity and selectivity, while the sulfamoyl group provides a point for further functionalization to improve physicochemical properties and ADME profiles.

Conclusion and Future Perspectives

This compound is a strategically important building block for modern drug discovery. Its unique combination of a reactive boronic acid, a key sulfamoyl pharmacophore, and a sterically influential methyl group provides medicinal chemists with a powerful tool for the synthesis of novel and diverse compound libraries. While detailed experimental data for this specific compound remains limited in the public domain, the established synthetic and analytical methodologies for arylboronic acids provide a clear path for its preparation and characterization. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in accelerating the discovery of the next generation of medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1152274-62-8|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Introduction

(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. Such compounds are of significant interest to researchers in organic synthesis and drug development, primarily for their utility as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The solubility of this reagent is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and detailed experimental protocols for its determination.

The molecular structure of this compound, with its combination of a relatively nonpolar methyl-substituted phenyl ring and the polar, hydrogen-bonding capable N-methylsulfamoyl and boronic acid groups, suggests a nuanced solubility profile. The boronic acid moiety itself can engage in complex equilibria in solution, including dehydration to form cyclic boroxine anhydrides, which can further complicate solubility measurements.[3][4]

Theoretical Framework for Solubility

Influence of Solvent Polarity:

The principle of "like dissolves like" is a foundational concept in predicting solubility. Based on the behavior of similar compounds like phenylboronic acid, a qualitative solubility profile can be anticipated.[4][7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The N-methylsulfamoyl and boronic acid groups are capable of hydrogen bonding, which would suggest favorable interactions with protic solvents. However, the overall aqueous solubility of arylboronic acids is often low.[5] The presence of the methyl group on the phenyl ring may further decrease aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform): Phenylboronic acid generally exhibits high solubility in ketones like acetone and moderate solubility in chloroform.[4][7] It is anticipated that this compound will also be reasonably soluble in these solvents due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Methylcyclohexane, Hexanes): Arylboronic acids typically show very low solubility in nonpolar, hydrocarbon-based solvents.[4][7] This property can be leveraged for purification purposes, such as precipitating the compound from a more polar solution or washing to remove nonpolar impurities.

Impact of Substituents:

The electronic nature of substituents on the phenyl ring influences the acidity of the boronic acid group, which can in turn affect solubility.[8][9] The N-methylsulfamoyl group is electron-withdrawing, which is expected to increase the Lewis acidity of the boronic acid. This enhanced acidity could lead to stronger interactions with Lewis basic solvents.

Temperature Effects:

The solubility of most solid compounds, including boric acid and its derivatives, generally increases with temperature.[10] This relationship is fundamental to techniques like recrystallization for purification.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol | Low to Moderate | Hydrogen bonding potential is offset by the hydrophobic phenyl ring and methyl group.[5] |

| Polar Aprotic | Acetone, DMSO | High | Favorable dipole-dipole interactions are expected.[4] |

| Halogenated | Chloroform | Moderate | Based on data for analogous phenylboronic acids.[4] |

| Ethers | Dipropyl Ether | High | Phenylboronic acid shows high solubility in ethers.[4] |

| Nonpolar | Methylcyclohexane | Very Low | Lack of favorable intermolecular interactions.[4] |

Experimental Determination of Solubility

A reliable and widely adopted technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][11] This method involves monitoring the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

Workflow for Dynamic Solubility Determination

Caption: Dynamic method workflow for solubility determination.

Detailed Experimental Protocol

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of sealable glass vials.

-

To each vial, add a precise volume or mass of the desired solvent to create a range of known concentrations.

-

Add a small magnetic stir bar to each vial.

-

-

Solubility Measurement:

-

Place a vial in a temperature-controlled apparatus equipped with a magnetic stirrer and a calibrated temperature probe.

-

Begin stirring to ensure the suspension is homogeneous.

-

Start heating the sample at a slow, controlled rate (e.g., 0.1-0.5 °C per minute) to ensure the system remains close to equilibrium.

-

Continuously monitor the sample. The point of complete dissolution can be determined visually as the temperature at which the solution becomes perfectly clear, or more accurately by using a laser or light source and a detector to measure the disappearance of turbidity.[3][6]

-

Record the temperature at which the last solid particle dissolves. This is the equilibrium solubility temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for each prepared sample to obtain a series of data points (concentration vs. dissolution temperature).

-

Plot the mole fraction or concentration of the boronic acid as a function of the dissolution temperature to generate a solubility curve.

-

This data can then be fitted to various thermodynamic models, such as the λh equation or polynomial equations, to describe the solubility behavior.[3]

-

Analytical Quantification

For certain solubility studies, particularly those determining equilibrium concentration at a fixed temperature, it is necessary to quantify the amount of dissolved boronic acid in a saturated solution.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating and quantifying boronic acids in solution.[12] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection would be a standard starting point. A calibration curve would be generated using solutions of known concentrations.

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly advantageous for analyzing boronic acids as it can prevent the hydrolysis of the boronic acid or any corresponding esters that might be present.[13]

Conclusion

While direct, published solubility data for this compound is scarce, a strong predictive understanding can be established based on the well-documented behavior of analogous arylboronic acids. The solubility is expected to be highest in polar aprotic and ether solvents and lowest in nonpolar hydrocarbons. For researchers requiring precise quantitative data, the dynamic (synthetic) method provides a reliable and established experimental pathway. The combination of this theoretical framework and practical methodology equips scientists and drug development professionals with the necessary tools to effectively utilize this important chemical reagent.

References

- 1. Buy [2-Methyl-4-(2-methylpropyl)phenyl]boronic acid [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. d-nb.info [d-nb.info]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods | MDPI [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid (C₈H₁₂BNO₄S, Molar Mass: 229.05 g/mol ).[1] As this compound is a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, and IR spectral data, based on established principles and data from analogous structures. Furthermore, it details robust, field-proven protocols for the experimental acquisition and interpretation of this data using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are presented to ensure self-validating and reproducible results, a cornerstone of rigorous scientific inquiry.

Molecular Structure and Spectroscopic Overview

This compound is a substituted aromatic boronic acid. Its structure comprises a toluene core with a boronic acid group at the 1-position, a methyl group at the 2-position, and an N-methylsulfamoyl group at the 4-position. The interplay of these functional groups dictates the molecule's chemical reactivity and its spectroscopic signature.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Predicted Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic for boronic acids as it helps to solubilize the compound and often provides sharper signals for the B(OH)₂ protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid group typically appear as a broad singlet and can exchange with water in the solvent. |

| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the boronic acid group, deshielded by its electron-withdrawing nature. |

| ~7.6 | dd | 1H | Ar-H | Aromatic proton meta to the boronic acid and ortho to the sulfamoyl group. |

| ~7.5 | d | 1H | Ar-H | Aromatic proton ortho to the methyl group and meta to the sulfamoyl group. |

| ~7.4 | q | 1H | NH | The sulfonamide proton will likely appear as a quartet due to coupling with the N-methyl protons. |

| ~2.6 | d | 3H | N-CH₃ | The N-methyl protons will be a doublet due to coupling with the NH proton. |

| ~2.5 | s | 3H | Ar-CH₃ | The aromatic methyl group will appear as a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C | Aromatic carbon attached to the sulfamoyl group. |

| ~140 | Ar-C | Aromatic carbon bearing the methyl group. |

| ~135 | Ar-CH | Aromatic methine carbon ortho to the boronic acid. |

| ~130 | Ar-CH | Aromatic methine carbon meta to the boronic acid. |

| ~128 | Ar-CH | Aromatic methine carbon meta to the boronic acid. |

| ~125 | Ar-C | Aromatic carbon attached to the boronic acid (often broad or unobserved). |

| ~30 | N-CH₃ | N-methyl carbon. |

| ~20 | Ar-CH₃ | Aromatic methyl carbon. |

Note on the C-B Signal: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed at all in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[2]

Predicted Infrared (IR) Spectrum (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Boronic acid |

| 3350-3250 | Medium | N-H stretch | Sulfonamide |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2980-2850 | Medium | C-H stretch | Aliphatic (CH₃) |

| 1600, 1475 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1350 | Strong | B-O stretch | Boronic acid |

| 1330-1290 | Strong | S=O stretch (asymmetric) | Sulfonamide |

| 1160-1130 | Strong | S=O stretch (symmetric) | Sulfonamide |

The IR spectrum is a powerful tool for confirming the presence of key functional groups. The broad O-H stretch of the boronic acid and the characteristic S=O stretches of the sulfonamide are expected to be prominent features.[3][4]

Predicted High-Resolution Mass Spectrum (HRMS)

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a molecule.[5][6][7][]

| Adduct | Predicted m/z |

| [M+H]⁺ | 230.0653 |

| [M+Na]⁺ | 252.0472 |

| [M-H]⁻ | 228.0507 |

Experimental Protocols

The following protocols are designed to yield high-quality, interpretable data for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Rationale for Choices:

-

Solvent: DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds like boronic acids and to observe exchangeable protons. For boronic acids, running the NMR in d₄-methanol can also be effective to break up potential boroxine (boronic acid anhydride trimer) formation, though the B-OH protons will exchange with the solvent.[9]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

-

¹¹B NMR: While not detailed in the predicted data, acquiring a ¹¹B NMR spectrum is highly recommended. A signal around 30 ppm would be characteristic of a tricoordinate boronic acid.[10][11][12]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-64 (adjust for desired signal-to-noise ratio).

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral width: 0-220 ppm.

-

Acquisition time: ~1.5 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply a Fourier transform to the raw data.

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Diagram 2: NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Rationale for Choice:

-

Technique: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation for solid samples.[13][14][15]

Step-by-Step Protocol:

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.

-

Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the major absorption bands and compare them to the predicted values and standard correlation tables.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and confirm the elemental formula of the compound.

Rationale for Choice:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.[16]

-

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required to achieve the high mass accuracy needed for elemental composition determination.[1][6]

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a known calibration standard immediately before the analysis.

-

Set the instrument to operate in either positive or negative ion mode. For this compound, both modes should be attempted to identify the most abundant ion.

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition:

-

Acquire data over a relevant m/z range (e.g., 100-500 Da).

-

Average the spectra over a short period (e.g., 1 minute) to obtain a high-quality mass spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the most intense peak corresponding to the molecular ion adduct (e.g., [M+H]⁺ or [M-H]⁻).

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The calculated formula should match C₈H₁₂BNO₄S within a mass error of <5 ppm.

-

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The orthogonal nature of these techniques provides a high level of confidence in the final structural assignment.

-

HRMS confirms the correct elemental formula.

-

¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.

-

¹H NMR provides information on the proton environments and their connectivity through coupling patterns.

-

IR Spectroscopy validates the presence of the key functional groups.

A consistent result across all four techniques provides a robust and trustworthy characterization of this compound. Any discrepancy in the data would immediately signal the presence of impurities, an incorrect structure, or the need for further investigation.

References

- 1. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. measurlabs.com [measurlabs.com]

- 6. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 9. reddit.com [reddit.com]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral prediction. It elucidates the causal relationships between the molecule's unique structural features—an ortho-methyl group, a para-N-methylsulfamoyl group, and a boronic acid moiety—and their distinct manifestations in the ¹H NMR spectrum. We present a detailed, annotated spectral interpretation, a robust experimental protocol for data acquisition, and expert insights into overcoming common challenges associated with the analysis of arylboronic acids.

Introduction: The Structural Significance of a Multifunctional Building Block

This compound is a substituted arylboronic acid of significant interest in medicinal chemistry. Its structural complexity, featuring three distinct functional groups on a phenyl ring, makes it a versatile scaffold for creating novel therapeutic agents. The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, while the methyl group provides a steric and electronic handle to fine-tune molecular properties.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such high-value compounds. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering an unparalleled window into the molecular structure. This guide provides a definitive interpretation of the key spectral features that unambiguously confirm the identity of this molecule.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The structure contains three aromatic protons, two methyl groups (one on the ring, one on the sulfonamide), and three exchangeable protons (one on the sulfonamide nitrogen and two in the boronic acid hydroxyls). Each of these sets of protons will give rise to a unique signal in the ¹H NMR spectrum.

Below is a diagram illustrating the molecular structure with each unique proton environment labeled for clear reference throughout this guide.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The final appearance of the ¹H NMR spectrum is a direct consequence of the electronic environment of each proton, which is modulated by the electron-donating and electron-withdrawing nature of the substituents. The aromatic region, in particular, provides a rich fingerprint of the substitution pattern.

The Aromatic Region (δ 7.0–8.5 ppm)

The three aromatic protons (Hₐ, Hᵦ, H꜀) form an AMX spin system, resulting in three distinct signals. Their chemical shifts are influenced by the directing effects of the substituents:

-

-B(OH)₂ (Boronic acid): An electron-withdrawing group, deshielding ortho and para protons.

-

-CH₃ (Methyl): A weak electron-donating group, shielding ortho and para protons.

-

-SO₂NHCH₃ (N-methylsulfamoyl): A strong electron-withdrawing group, deshielding ortho and para protons.

Based on these effects, we can predict the following:

-

Hₐ (Proton at C6): This proton is ortho to the electron-donating methyl group and meta to the strongly withdrawing sulfamoyl group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, split by the ortho-coupled Hᵦ. The typical coupling constant for ortho protons on a benzene ring is 6-10 Hz.[1]

-

Hᵦ (Proton at C5): This proton is ortho to the strongly withdrawing sulfamoyl group and ortho to Hₐ. It will be significantly downfield. Its signal will be a doublet of doublets, split by both the ortho-coupled Hₐ (J ≈ 8 Hz) and the meta-coupled H꜀ (J ≈ 2 Hz).

-

H꜀ (Proton at C3): This proton is positioned between two electron-withdrawing groups (boronic acid and sulfamoyl), making it the most deshielded (furthest downfield) aromatic proton. It will appear as a doublet due to the small meta coupling to Hᵦ.

The Aliphatic Region (δ 2.0–3.0 ppm)

-

Aryl-CH₃ (Protons 'e' from structure): The methyl group attached to the aromatic ring is expected to produce a sharp singlet. Its chemical shift will be in the typical range for benzylic protons, around δ 2.3–2.6 ppm. Analysis of toluene and its derivatives supports this assignment.[2][3][4]

-

N-CH₃ (Protons 'e' from structure): The methyl group attached to the sulfonamide nitrogen will also appear as a singlet, as coupling to the N-H proton is often not observed due to rapid exchange or quadrupolar broadening. However, in a non-exchanging solvent like DMSO-d₆, this signal may appear as a doublet coupled to the N-H proton. Its chemical shift is typically observed around δ 2.5-2.8 ppm.[5]

Exchangeable Protons (Variable Chemical Shift)

-

SO₂N-H (Proton 'd'): The sulfonamide proton signal can vary significantly in chemical shift and appearance.[5] In aprotic solvents like DMSO-d₆, it often appears as a broad singlet or a quartet (if coupled to the N-CH₃ group) in the region of δ 8-10 ppm. In protic solvents like Methanol-d₄ or D₂O, this proton will exchange with the solvent and the peak will disappear.

-

B(O-H)₂ (Protons 'f'): The two hydroxyl protons of the boronic acid group typically give a broad singlet. Their chemical shift is highly dependent on concentration, solvent, and residual water content.[6][7] They often appear in a wide range from δ 4-8 ppm. In many cases, especially in protic solvents, the signal is too broad to be accurately integrated or may exchange completely with the solvent.

Tabulated Summary of Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound, assuming the spectrum is acquired in DMSO-d₆.

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H꜀ | 8.0 – 8.2 | d | Jmeta ≈ 2 Hz | 1H | Aromatic C3-H |

| Hᵦ | 7.8 – 8.0 | dd | Jortho ≈ 8 Hz, Jmeta ≈ 2 Hz | 1H | Aromatic C5-H |

| Hₐ | 7.3 – 7.5 | d | Jortho ≈ 8 Hz | 1H | Aromatic C6-H |

| NH | 8.5 – 9.5 | br s (or q) | - | 1H | SO₂NH |

| B(OH )₂ | 5.0 – 7.0 | br s | - | 2H | B(OH )₂ |

| N-CH ₃ | 2.6 – 2.8 | s (or d) | - | 3H | N-CH ₃ |

| Aryl-CH ₃ | 2.4 – 2.6 | s | - | 3H | Aryl-CH ₃ |

Multiplicity abbreviations: s = singlet, d = doublet, dd = doublet of doublets, q = quartet, br s = broad singlet.

Experimental Protocol for High-Quality Data Acquisition

Adherence to a standardized protocol is critical for obtaining reproducible and high-resolution NMR data. The following workflow is recommended for this class of compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Analysis of the Proton NMR Spectrum of Toluene | Semantic Scholar [semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

The Synthetic Chemist's Gateway to Advanced Intermediates: A Technical Guide to (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of boronic acid moieties has become a cornerstone of innovative drug design and development.[1][2] These versatile building blocks are pivotal in the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] Among the vast arsenal of available boronic acids, (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid emerges as a particularly valuable reagent, offering a unique combination of steric and electronic properties that can significantly influence the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides an in-depth technical overview of its commercial availability, synthesis, key applications, and the underlying scientific principles that govern its utility.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[4] Its structure, characterized by a tolyl scaffold bearing a boronic acid group and an N-methylsulfamoyl substituent, provides a unique electronic and steric profile for synthetic transformations.

| Property | Value | Source |

| CAS Number | 1152274-62-8 | |

| Molecular Formula | C8H12BNO4S | [5] |

| Molecular Weight | 229.06 g/mol | [6] |

| Predicted XlogP | None | [5] |

| pKa | The introduction of electron-withdrawing groups like sulfonamides can lower the pKa of phenylboronic acids, potentially enhancing their reactivity in certain applications. For example, the pKa for 4-(N-allylsulfamoyl)phenylboronic acid is 7.4 ± 0.1, a significant shift from the pKa of unsubstituted phenylboronic acid (8.8 ± 0.1).[7] | [7] |

Commercial Availability: Sourcing for Research and Development

This compound is commercially available from a range of specialty chemical suppliers, catering to both research and development and larger-scale synthetic needs. Purity levels typically exceed 96%.[4]

Table of Representative Suppliers:

| Supplier | Purity | Availability |

| BoronPharm | ≥98% | In Stock |

| CymitQuimica | Not specified | In Stock |

| BLDpharm | Not specified | In Stock |

| Fluorochem | Not specified | In Stock |

For procurement, it is recommended to request a certificate of analysis (CoA) from the supplier to confirm purity and identity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step sequence, starting from a readily available substituted bromobenzene. The following protocol is based on established methodologies for the synthesis of analogous sulfonamide-substituted phenylboronic acids.[7]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-N,3-dimethylbenzenesulfonamide

-

To a stirred solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in acetonitrile at 0 °C (ice bath), add triethylamine (1.2 eq).

-

Slowly add a solution of methylamine (2.0 M in THF, 1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromo-N,3-dimethylbenzenesulfonamide (1.0 eq) in a dry mixture of THF and toluene.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[8]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2.0 eq)

-

Solvent (e.g., dioxane/water, toluene/water)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent system and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion: A Versatile Tool for Advancing Chemical Synthesis

This compound stands as a valuable and commercially accessible building block for synthetic and medicinal chemists. Its unique substitution pattern offers opportunities to fine-tune the properties of target molecules. A thorough understanding of its synthesis and reactivity, particularly in the context of the Suzuki-Miyaura coupling, empowers researchers to leverage this reagent for the efficient construction of novel chemical entities with potential therapeutic applications.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S) [pubchemlite.lcsb.uni.lu]

- 6. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid [cymitquimica.com]

- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Abstract: Boronic acids are indispensable reagents in modern synthetic and medicinal chemistry, serving as critical building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid and its analogs are of significant interest in drug discovery programs.[3][] However, their utility is matched by a need for rigorous safety and handling protocols. Boronic acids as a class can exhibit instability and specific hazards that demand careful management.[5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling of this compound, from initial risk assessment to experimental application and disposal.

Compound Profile and Hazard Identification

1.1. Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₈H₁₂BNO₄S | [7] |

| Molecular Weight | 229.06 g/mol | [7] |

| CAS Number (Analog) | 1939108-05-0 ((2-Methyl-4-(methylsulfonamido)phenyl)boronic acid) | [7] |

| CAS Number (Analog) | 956283-09-3 ((2-(N-Methylsulfamoyl)phenyl)boronic acid) | [8][9] |

1.2. GHS Hazard Classification (Inferred from Analogs)

The hazard classification is based on data for analogous compounds, such as (2-(N-Methylsulfamoyl)phenyl)boronic acid and other substituted phenylboronic acids.[9][10][11]

| Pictogram | Class | Hazard Statement | Precautionary Statement Examples |

|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[8][9] | P270: Do not eat, drink or smoke when using this product.[11] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[9][11] | P280: Wear protective gloves/protective clothing/eye protection.[10] | |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation.[9][11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | |

| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation.[9][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

The boronic acid moiety itself is a Lewis acid, capable of interacting with biological nucleophiles, while the overall compound is a fine powder that can be easily inhaled, leading to respiratory tract irritation.[12]

The Nature of Boronic Acid Stability

A frequent challenge in working with boronic acids is their inherent instability under certain conditions, which has direct implications for storage and handling.

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by acidic or basic conditions and elevated temperatures.[13]

-

Oxidation: Arylboronic acids can be susceptible to oxidation, which can affect reagent purity and reaction yields.

-

Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While often reversible upon addition of water, this alters the reagent's stoichiometry and physical properties.

To mitigate these issues, boronic acids are often converted into more stable derivatives, such as pinacol esters (Bpin).[5] However, if using the free acid, it is critical to store it in a tightly sealed container in a cool, dry environment, potentially under an inert atmosphere like nitrogen, to minimize degradation.[9][14]

Core Safety Protocols: From Receipt to Disposal

A systematic approach to safety must be integrated into every stage of the laboratory workflow.

3.1. Engineering Controls and Work Environment The primary line of defense is to minimize exposure through proper environmental controls.

-

Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[6][15]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[14]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[11][16]

3.2. Personal Protective Equipment (PPE) PPE is the user's last line of defense and its use is non-negotiable.[17]

-

Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against dust and splashes.[10][16]

-